Phthalazine derivative 1
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Overview
Description
Phthalazine derivative 1 is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. Phthalazine derivatives are known for their significant biological activities and pharmacological properties, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine derivative 1 can be synthesized through several methods. One common approach involves the condensation of hydrazine with ortho-phthalaldehydoacid, followed by cyclization to form the phthalazine ring . Another method includes the reaction of 2,3-dihydrophthalazine-1,4-dione with aldehydes and acetonitriles in a one-pot three-component reaction . Additionally, visible light photocatalysis can be used to initiate a radical hydroamination reaction followed by a radical Smiles rearrangement to obtain phthalazine derivatives .
Industrial Production Methods
Industrial production of phthalazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phthalazine derivative 1 undergoes various chemical reactions, including:
Oxidation: Oxidation with alkaline potassium permanganate yields pyridazine dicarboxylic acid.
Reduction: Reduction reactions can be performed using zinc and hydrochloric acid to form orthoxylylene diamine.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, ortho-phthalaldehydoacid, aldehydes, acetonitriles, alkaline potassium permanganate, zinc, hydrochloric acid, carbon disulfide, anhydrous phosphoric acid, benzyl bromide, and propargyl bromide. Reaction conditions often involve heating, reflux, and the use of catalysts or photocatalysts.
Major Products Formed
The major products formed from the reactions of this compound include pyridazine dicarboxylic acid, orthoxylylene diamine, and phthalazinone-dithiocarbamate hybrids. These products exhibit diverse biological activities and pharmacological properties.
Scientific Research Applications
Phthalazine derivative 1 has a wide range of scientific research applications, including:
Medicine: Investigated for its anticancer properties, particularly in targeting human cancer cell lines such as A2780, NCI-H460, and MCF-7.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
Phthalazine derivative 1 exerts its effects through various mechanisms, including:
Apoptosis Induction: Promotes programmed cell death in cancer cells.
Tubulin Polymerization Inhibition: Disrupts microtubule formation, leading to cell cycle arrest and apoptosis.
Epidermal Growth Factor Receptor Inhibition: Blocks the signaling pathways involved in cell proliferation and survival.
Aurora Kinase Inhibition: Inhibits a key enzyme involved in cell division, leading to reduced tumor growth.
Comparison with Similar Compounds
Phthalazine derivative 1 can be compared with other similar compounds, such as:
Azelastine: An antihistamine used in the treatment of allergic rhinitis.
Vatalanib: A vascular endothelial growth factor receptor inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Uniqueness
This compound is unique due to its diverse range of biological activities and its potential as a multifunctional therapeutic agent. Its ability to target multiple pathways and exhibit various pharmacological effects makes it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C14H18N4O |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[4-(aminomethyl)piperidin-1-yl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H18N4O/c15-9-10-5-7-18(8-6-10)13-11-3-1-2-4-12(11)14(19)17-16-13/h1-4,10H,5-9,15H2,(H,17,19) |
InChI Key |
CLUMMMKUUCOEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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